molecular formula C8H6BrNO B1278246 5-Bromo-2-methyl-1,3-benzoxazole CAS No. 5676-56-2

5-Bromo-2-methyl-1,3-benzoxazole

Cat. No.: B1278246
CAS No.: 5676-56-2
M. Wt: 212.04 g/mol
InChI Key: ZBCCSPFGJDVVJB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures consisting of a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the benzoxazole ring. It is widely used in various fields due to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with fungal proteins, leading to antifungal effects . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their normal function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes in cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, this compound can activate certain signaling pathways in cancer cells, leading to changes in gene expression that promote apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and antifungal activities . At high doses, this compound can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby disrupting bacterial growth and survival . Additionally, this compound can affect the levels of key metabolites in fungal cells, leading to antifungal effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can bind to transport proteins that facilitate its entry into bacterial cells, where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, in fungal cells, this compound may be localized to the mitochondria, where it disrupts mitochondrial function and induces cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a brominated aromatic aldehyde. One common method is the reaction of 2-aminophenol with 5-bromo-2-methylbenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidant like hydrogen peroxide (H2O2) in ethanol at elevated temperatures . Another method involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst under similar conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of 5-substituted-2-methylbenzoxazole derivatives.

    Oxidation: Formation of 5-bromo-2-formylbenzoxazole or 5-bromo-2-carboxybenzoxazole.

    Reduction: Formation of 5-bromo-2-methylbenzoxazoline.

Scientific Research Applications

5-Bromo-2-methyl-1,3-benzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-2-methyl-1,3-benzoxazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic effects and reactivity.

    5-Fluoro-2-methyl-1,3-benzoxazole: Contains a fluorine atom, which significantly alters its chemical properties and biological activity.

Uniqueness

5-Bromo-2-methyl-1,3-benzoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and contributes to its potent biological activities. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and materials.

Properties

IUPAC Name

5-bromo-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCCSPFGJDVVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435663
Record name 5-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-56-2
Record name 5-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-benzoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-amino-4-bromophenol (1 g, 5.32 mmol) in trimethyl orthoacetate (20 mL) was refluxed for 1.5 hours. The reaction was then cooled and the solvent removed under reduced pressure to give 1.1 g of title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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